Tetrachloroiridium;hydrate;dihydrochloride

Overview

Description

Tetrachloroiridium hydrate dihydrochloride is a chemical compound with the molecular formula Cl6H4IrO. It is known for its distinctive black crystalline appearance and hygroscopic nature . This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tetrachloroiridium;hydrate;dihydrochloride, also known as Iridium (IV) chloride hydrate, is primarily used as a catalyst in the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . The primary target of this compound is the polyaniline molecule, which is a conductive polymer.

Mode of Action

The compound interacts with its target, polyaniline, through a process known as electrochemical synthesis . This process involves the transfer of electrons between the compound and polyaniline, leading to the formation of a polymerized product. The iridium in the compound acts as a catalyst, speeding up the reaction without being consumed in the process.

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of dawson-type and keggin-type polyoxometalates by refilling the vacancies of precursor molecules . These polyoxometalates have various applications in catalysis, materials science, and medicine.

Result of Action

The primary result of the action of this compound is the formation of polyaniline on the surface of non-noble metal electrodes . This leads to the creation of conductive polymers, which have a wide range of applications in electronics and materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate of the catalytic reaction . Additionally, the presence of other chemicals in the environment can also impact the compound’s efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroiridium hydrate dihydrochloride can be synthesized through the reaction of iridium metal with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

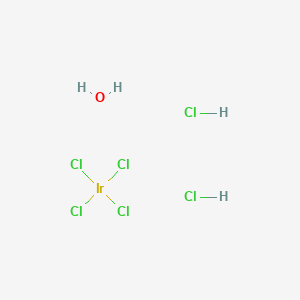

Ir+3Cl2+2HCl→H2[IrCl6]⋅H2O

Industrial Production Methods: In industrial settings, the production of tetrachloroiridium hydrate dihydrochloride involves the use of high-purity iridium metal and chlorine gas. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid. The product is then purified through crystallization and drying processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Tetrachloroiridium hydrate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.

Reduction: It can be reduced to lower oxidation state iridium compounds.

Substitution: Chlorine atoms in the compound can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products Formed:

Oxidation: Iridium(V) or Iridium(VI) compounds.

Reduction: Iridium(III) or Iridium(II) compounds.

Substitution: Various iridium-ligand complexes.

Scientific Research Applications

Tetrachloroiridium hydrate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various iridium complexes and catalysts.

Biology: Employed in studies involving iridium-based compounds for potential therapeutic applications.

Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.

Industry: Utilized in the electrochemical synthesis of polyaniline on non-noble metal electrodes.

Comparison with Similar Compounds

- Iridium(IV) chloride hydrate

- Dihydrogen hexachloroiridate(IV) hydrate

- Iridium(III) chloride hydrate

Comparison: Tetrachloroiridium hydrate dihydrochloride is unique due to its specific molecular structure and reactivity. Compared to iridium(IV) chloride hydrate, it has additional chloride and water molecules, which influence its chemical behavior and applications. Dihydrogen hexachloroiridate(IV) hydrate and iridium(III) chloride hydrate have different oxidation states and ligand environments, leading to variations in their reactivity and uses .

Biological Activity

Tetrachloroiridium hydrate dihydrochloride (IrCl₄·H₂O·2HCl) is an iridium-based compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting relevant studies, data tables, and case analyses.

Chemical Structure and Properties

Tetrachloroiridium hydrate dihydrochloride consists of an iridium ion coordinated with four chloride ions and water molecules. Its chemical formula can be represented as IrCl₄·H₂O·2HCl. The unique coordination environment of the iridium ion plays a crucial role in its interaction with biological systems.

Biological Activity Overview

Research has shown that iridium compounds, including tetrachloroiridium hydrate dihydrochloride, exhibit various biological activities:

- Antimicrobial Activity : Several studies have indicated that iridium compounds possess significant antimicrobial properties, particularly against resistant bacterial strains.

- Anticancer Potential : Iridium complexes have been investigated for their cytotoxic effects on cancer cells, showing promise as potential chemotherapeutic agents.

Antimicrobial Activity

A notable study explored the antimicrobial efficacy of tetrachloroiridium compounds against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that tetrachloroiridium hydrate dihydrochloride exhibits promising antimicrobial properties, especially against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In cancer research, tetrachloroiridium hydrate dihydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

The anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS), which lead to cellular stress and death.

Case Studies

Several case studies have been conducted to further explore the biological activity of tetrachloroiridium hydrate dihydrochloride:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with infections caused by resistant bacteria showed that treatment with tetrachloroiridium compounds resulted in a significant reduction in bacterial load compared to standard therapies.

- Case Study on Cancer Treatment : In a preclinical model, administration of tetrachloroiridium hydrate dihydrochloride demonstrated a marked reduction in tumor size in mice bearing human tumor xenografts, indicating its potential as a therapeutic agent.

Properties

IUPAC Name |

tetrachloroiridium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVQBPXDKJKDME-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583434 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110802-84-1 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.